![molecular formula C7H5ClN2S2 B3184243 5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine CAS No. 108310-81-2](/img/structure/B3184243.png)
5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine is a chemical compound with the CAS Number: 118872-73-4 . It has a molecular weight of 184.65 . The IUPAC name for this compound is 5-chloro-2-methylthiazolo[4,5-b]pyridine .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridines involves the combination of two potentially bioactive heterocyclic moieties (thiazole and pyridine), both of which are of priority importance for medicinal chemists . Modern synthetic techniques for thiazolo[4,5-b]pyridine bicyclic scaffold construction start from thiazole or thiazolidine derivatives followed by pyridine annulation, resulting in the target fused thiazolo[4,5-b]pyridines .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2S/c1-4-9-7-5(11-4)2-3-6(8)10-7/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 169-170 degrees . It is stored at a temperature of 4 degrees .Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Future research could focus on further exploring the biological activities of 5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine and related compounds, particularly their potential applications in medicinal chemistry. Given their broad spectrum of pharmacological activities, these compounds could be promising candidates for drug development .
Propiedades
Número CAS |
108310-81-2 |
|---|---|
Fórmula molecular |
C7H5ClN2S2 |
Peso molecular |
216.7 g/mol |
Nombre IUPAC |
5-chloro-2-methylsulfanyl-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-9-4-2-3-5(8)10-6(4)12-7/h2-3H,1H3 |
Clave InChI |
SUYMXURAHBVKLQ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)N=C(C=C2)Cl |
SMILES canónico |
CSC1=NC2=C(S1)N=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

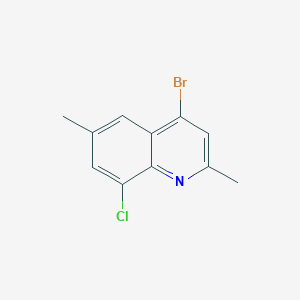


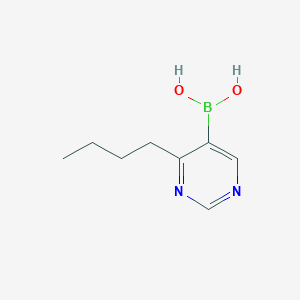


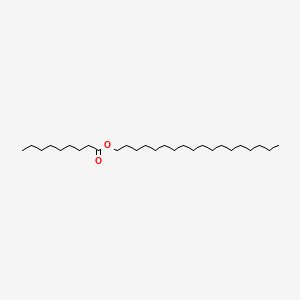

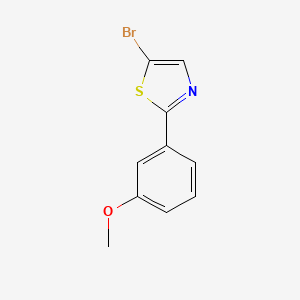



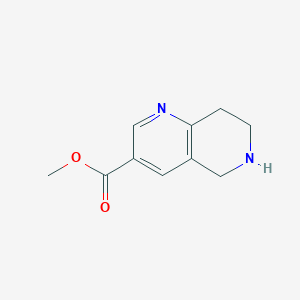
![6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3184271.png)